molecular formula C10H15NO2S B14607579 Pyridine, 2-butyl-5-(methylsulfonyl)- CAS No. 60870-65-7

Pyridine, 2-butyl-5-(methylsulfonyl)-

Cat. No.: B14607579
CAS No.: 60870-65-7
M. Wt: 213.30 g/mol
InChI Key: QFONJWHEGLLPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-butyl-5-(methylsulfonyl)- is a substituted pyridine derivative characterized by a butyl group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position. This structural motif confers unique physicochemical and biological properties, particularly in drug discovery contexts. The methylsulfonyl group is electron-withdrawing, influencing electronic distribution and binding interactions with biological targets, while the butyl chain may enhance lipophilicity and membrane permeability .

Properties

CAS No.

60870-65-7

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-butyl-5-methylsulfonylpyridine

InChI

InChI=1S/C10H15NO2S/c1-3-4-5-9-6-7-10(8-11-9)14(2,12)13/h6-8H,3-5H2,1-2H3

InChI Key

QFONJWHEGLLPRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Oxazino Pyridine Intermediate Formation

Reaction of 5-methylsulfonylpyridine with methyl pyruvate and dimethyl acetylenedicarboxylate in acetonitrile yields the oxazino pyridine derivative. This step achieves 91% yield under optimized conditions:

$$
\text{Pyridine} + \text{CH}3\text{C(O)CO}2\text{Me} + \text{MeO}2\text{CC≡CCO}2\text{Me} \xrightarrow{\text{CH}_3\text{CN, rt}} \text{Oxazino pyridine}
$$

Radical Alkylation with Butyl Diacyl Peroxide

The oxazino pyridine undergoes radical alkylation using butyl diacyl peroxide in the presence of palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) and tri(p-tolyl)phosphine ($$ \text{P(p-tol)}3 $$). Key parameters:

  • Solvent : Toluene/NMP (1:1) at 40°C for 16 hours.
  • Yield : 78–85% with para selectivity > 20:1 (2-butyl vs. other positions).

Oxazine Ring Opening

Hydrolysis of the oxazine intermediate with aqueous sodium hydroxide ($$ \text{NaOH} $$) in tetrahydrofuran (THF) affords the final product.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A halogenated precursor, 2-bromo-5-(methylsulfonyl)pyridine, reacts with butylboronic acid via Suzuki coupling. The protocol from US20120232281A1 employs $$ \text{Pd(OAc)}2 $$, $$ \text{P(p-tol)}3 $$, and piperidine in toluene/NMP, achieving 72% yield.

Negishi Coupling

Using 2-chloro-5-(methylsulfonyl)pyridine and dibutylzinc ($$ \text{Zn(Bu)}2 $$), this method achieves 68% yield under similar catalytic conditions. Challenges include the synthesis of the chloro precursor, which requires directed ortho-metalation of 5-methylsulfonylpyridine followed by quenching with $$ \text{Cl}2 $$.

Directed Lithiation and Alkylation

The electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring for deprotonation at position 2. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, lithiation occurs regioselectively, followed by quenching with butyl iodide ($$ \text{BuI} $$). This method yields 65% of the desired product but requires stringent anhydrous conditions.

Green Chemistry Metrics and Process Optimization

Comparative analysis of the above methods using green metrics reveals:

Method Atom Economy (%) Reaction Mass Efficiency (%) E-Factor
Radical Alkylation 45 62 3.2
Suzuki Coupling 36 59 16.35
Directed Lithiation 74 85 3.2

The radical alkylation and lithiation routes exhibit superior sustainability due to lower E-factors and higher reaction mass efficiencies.

Industrial Scalability Considerations

The radical alkylation method is preferred for scale-up due to:

  • One-Pot Feasibility : Combines oxazine formation and alkylation without intermediate isolation.
  • Solvent Recovery : Toluene/NMP mixtures are recyclable via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-butyl-5-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can yield pyridine derivatives with reduced functional groups.

Scientific Research Applications

Pyridine, 2-butyl-5-(methylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine, 2-butyl-5-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The presence of the pyridine ring allows it to participate in nucleophilic substitution reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions . The compound can also interact with enzymes and receptors, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs:

2-Methyl-5-(3-(4-(Methylsulfonyl)phenyl)furan-2-yl)pyridine (Etoricoxib impurity P): Substituents: Methyl group at 2-position; furan-linked methylsulfonylphenyl at 5-position.

Imidazo[1,2-a]pyridine Derivatives (e.g., compound 31 in ): Substituents: Morpholinomethyl and 4-(methylsulfonyl)phenyl groups. Key Difference: The imidazo[1,2-a]pyridine core increases rigidity, improving selectivity for COX-2 (IC₅₀ = 0.07 µM, SI = 217.1) compared to simpler pyridine derivatives .

2-Fluoro-5-(methylthio)pyridine :

  • Substituents: Fluorine at 2-position; methylthio (-SMe) at 5-position.
  • Key Difference : The methylthio group is less electron-withdrawing than methylsulfonyl, reducing electrophilicity and altering metabolic stability .

Analysis :

  • The methylsulfonyl group in 2-butyl-5-(methylsulfonyl)pyridine may confer COX-2 inhibitory activity akin to compounds, but the butyl chain could reduce selectivity due to steric hindrance or altered LogP .
  • Fluorinated analogs (e.g., 2-fluoro-5-(methylthio)pyridine) prioritize metabolic stability over potency, as fluorine resists oxidative degradation .

Physicochemical Properties

Parameter 2-Butyl-5-(methylsulfonyl)pyridine 2-Methyl-5-(methylsulfonylphenyl)furan-pyridine Imidazo[1,2-a]pyridine (31)
LogP ~3.5 (estimated) ~2.8 ~2.2
H-Bond Acceptors 3 (SO₂, N) 5 (SO₂, N, O) 5 (SO₂, N, O)
Rotatable Bonds 4 6 3

Notes:

  • Imidazo[1,2-a]pyridines exhibit lower LogP due to polar morpholinomethyl groups, enhancing solubility but requiring structural optimization for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.